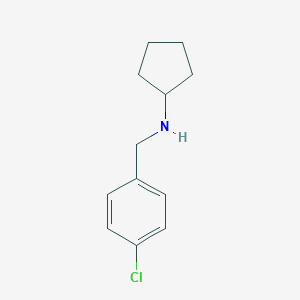

4-Chloro-N-cyclopentylbenzylamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[(4-chlorophenyl)methyl]cyclopentanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN/c13-11-7-5-10(6-8-11)9-14-12-3-1-2-4-12/h5-8,12,14H,1-4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIXHUNCZQIRQOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NCC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30216258 | |

| Record name | 4-Chloro-N-cyclopentylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30216258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66063-15-8 | |

| Record name | 4-Chloro-N-cyclopentylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66063-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-N-cyclopentylbenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066063158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-N-cyclopentylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30216258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-N-cyclopentylbenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.070 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Chloro-N-cyclopentylbenzylamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LZ8U6G8WNZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Chloro-N-cyclopentylbenzylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for 4-Chloro-N-cyclopentylbenzylamine, a compound of interest in organic synthesis and potential drug discovery. The core of this synthesis lies in the reductive amination of 4-chlorobenzaldehyde with cyclopentylamine. This document outlines the detailed experimental protocol, presents quantitative data in a structured format, and includes diagrams to illustrate the reaction pathway and workflow.

Core Synthesis Pathway: Reductive Amination

The principal method for the synthesis of this compound is the one-pot reductive amination of 4-chlorobenzaldehyde and cyclopentylamine. This reaction proceeds in two key stages: the formation of an intermediate imine, followed by its reduction to the final secondary amine product. Sodium borohydride (NaBH₄) is a commonly employed reducing agent for this transformation due to its selectivity and operational simplicity.

The overall reaction is as follows:

4-Chlorobenzaldehyde + Cyclopentylamine → [Intermediate Iminium Ion] → this compound

Experimental Protocol

This section details the methodology for the synthesis of this compound via reductive amination.

Materials:

-

4-Chlorobenzaldehyde

-

Cyclopentylamine

-

Sodium Borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Imine Formation: In a round-bottom flask, dissolve 4-chlorobenzaldehyde (1.0 equivalent) in methanol. To this solution, add cyclopentylamine (1.0-1.2 equivalents) dropwise at room temperature with stirring. The reaction mixture is typically stirred for 1-2 hours to facilitate the formation of the intermediate imine. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: After the formation of the imine is deemed complete, the reaction mixture is cooled in an ice bath. Sodium borohydride (1.5-2.0 equivalents) is then added portion-wise, ensuring the temperature remains low. The reaction is stirred for an additional 2-4 hours, allowing the reduction of the imine to the desired secondary amine.

-

Work-up: Upon completion of the reduction, the methanol is removed under reduced pressure. The resulting residue is partitioned between dichloromethane (or ethyl acetate) and water. The organic layer is separated, washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel if necessary.

Quantitative Data

The following table summarizes the typical quantitative data for the synthesis of this compound. Please note that yields can vary based on reaction scale and specific conditions.

| Parameter | Value |

| Starting Materials | |

| 4-Chlorobenzaldehyde | 1.0 eq |

| Cyclopentylamine | 1.0 - 1.2 eq |

| Reagents | |

| Sodium Borohydride (NaBH₄) | 1.5 - 2.0 eq |

| Solvent | |

| Methanol (MeOH) | Sufficient to dissolve starting materials |

| Reaction Conditions | |

| Imine Formation Temperature | Room Temperature |

| Imine Formation Time | 1 - 2 hours |

| Reduction Temperature | 0 °C to Room Temperature |

| Reduction Time | 2 - 4 hours |

| Yield | |

| Typical Product Yield | 70 - 90% |

Visualizations

To further clarify the synthesis process, the following diagrams have been generated.

Caption: Synthesis pathway for this compound.

Caption: Experimental workflow for the synthesis.

An In-depth Technical Guide on the Physicochemical Properties of 4-Chloro-N-cyclopentylbenzylamine

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Chloro-N-cyclopentylbenzylamine, tailored for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, details relevant experimental protocols, and includes visualizations to illustrate logical workflows.

Core Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₆ClN | [1][2][3][4] |

| Molecular Weight | 209.72 g/mol | [1][2][3] |

| CAS Number | 66063-15-8 | [1][2][4][5] |

| Physical Form | Liquid | [6] |

| Purity | 98% | |

| IUPAC Name | N-[(4-chlorophenyl)methyl]cyclopentanamine | [1] |

| SMILES | C1CCC(C1)NCC2=CC=C(C=C2)Cl | [1] |

| InChI | InChI=1S/C12H16ClN/c13-11-7-5-10(6-8-11)9-14-12-3-1-2-4-12/h5-8,12,14H,1-4,9H2 | [1][2] |

Experimental Protocols for Physicochemical Property Determination

Detailed methodologies for determining key physicochemical parameters are crucial for reproducible research. The following sections outline standard experimental protocols that can be applied to this compound.

2.1. Melting Point Determination

The melting point is a fundamental physical property used to determine the purity of a solid substance.[7][8][9][10] For a substance that is liquid at room temperature, this protocol would be applicable for determining its freezing point.

-

Apparatus: Mel-Temp apparatus, Fisher-Johns apparatus, or Thiele tube.[7][10]

-

Procedure (Capillary Method):

-

A small, dry sample of the compound is loaded into a capillary tube, which is then sealed at one end.[8][10]

-

The capillary tube is placed in a heating block or oil bath, attached to a thermometer.[7][8]

-

The sample is heated slowly, at a rate of approximately 1-2°C per minute, to ensure thermal equilibrium.[7]

-

The temperature at which the substance begins to melt and the temperature at which it completely liquefies are recorded as the melting point range.[7][9] A narrow melting range (0.5-1.0°C) is indicative of a pure compound.[7]

-

2.2. pKa Determination

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For an amine like this compound, the pKa of its conjugate acid is determined. Potentiometric titration is a common and accurate method.[11]

-

Apparatus: Calibrated pH meter, potentiometer, magnetic stirrer, and buret.[11]

-

Procedure (Potentiometric Titration):

-

A standard solution of the compound (e.g., 1 mM) is prepared in a suitable solvent, and the ionic strength is kept constant using a salt solution like 0.15 M KCl.[11]

-

The solution is made acidic (e.g., pH 1.8-2.0) with a standard acid like 0.1 M HCl.[11]

-

The solution is then titrated with a standard base (e.g., 0.1 M NaOH), added in small, precise increments.[11]

-

The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.[11]

-

A titration curve is generated by plotting the pH versus the volume of titrant added. The inflection point of this curve corresponds to the pKa of the compound.[11]

-

2.3. LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity and is a critical parameter in drug development for predicting absorption and distribution. The shake-flask method is a classic approach.[12][13]

-

Apparatus: Separatory funnel or vials, shaker, and an analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC).[12][14]

-

Procedure (Shake-Flask Method):

-

A solution of the compound is prepared in a biphasic system of n-octanol and water (or a suitable buffer like PBS at pH 7.4), which have been pre-saturated with each other.[12][14]

-

The mixture is agitated (e.g., in a rotator for 1 hour at 30 rpm) to allow for the partitioning of the compound between the two phases.[12]

-

The mixture is then allowed to separate completely.

-

The concentration of the compound in both the n-octanol and aqueous phases is determined using a suitable analytical technique.[12][14]

-

The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[13]

-

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of the physicochemical properties of a chemical entity like this compound.

References

- 1. This compound | C12H16ClN | CID 834083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cymitquimica.com [cymitquimica.com]

- 3. GSRS [precision.fda.gov]

- 4. achemtek.com [achemtek.com]

- 5. This compound | 66063-15-8 [chemicalbook.com]

- 6. N- (4-chlorobenzyl) Cyclopentan Amine CAS 66063-15-8 - this compound, 66063-15-8 | Made-in-China.com [m.made-in-china.com]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. pennwest.edu [pennwest.edu]

- 10. Determination of Melting Point [wiredchemist.com]

- 11. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. enamine.net [enamine.net]

- 13. acdlabs.com [acdlabs.com]

- 14. agilent.com [agilent.com]

In-Depth Technical Guide: 4-Chloro-N-cyclopentylbenzylamine (CAS 66063-15-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-N-cyclopentylbenzylamine, with the CAS number 66063-15-8, is a secondary amine that holds significance as a key intermediate in the synthesis of the phenylurea fungicide, Pencycuron. It is also known as a primary metabolite of Pencycuron, designated as Pencycuron-PB-amine. This technical guide provides a comprehensive overview of its chemical properties, synthesis, potential biological relevance, and analytical methods, tailored for a scientific audience.

Chemical and Physical Properties

This compound is a chlorinated aromatic amine. The presence of a chlorine atom on the benzene ring and a cyclopentyl group attached to the benzylamine core influences its chemical reactivity and physical characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 66063-15-8 | - |

| Molecular Formula | C₁₂H₁₆ClN | [1] |

| Molecular Weight | 209.72 g/mol | [2] |

| IUPAC Name | N-(4-chlorobenzyl)cyclopentanamine | - |

| Synonyms | 4-Chloro-N-cyclopentylbenzenemethanamine, N-(4-Chlorobenzyl)-N-cyclopentylamine, p-Chloro-N-cyclopentylbenzylamine, Pencycuron-PB-amine | [3] |

| Appearance | Liquid | [4] |

| Purity | Typically ≥98% | [2] |

| Storage | 2-8°C, protected from light | [2][5] |

Synthesis

The primary synthetic route to this compound is through reductive amination. This common and versatile method in organic chemistry involves the reaction of an aldehyde or ketone with an amine to form an imine, which is then reduced to the corresponding amine.[6][7]

Experimental Protocol: Reductive Amination

A plausible and efficient method for the synthesis of this compound involves the reductive amination of 4-chlorobenzaldehyde with cyclopentylamine.

dot

Caption: Reductive Amination Workflow for Synthesis.

Materials:

-

4-Chlorobenzaldehyde

-

Cyclopentylamine

-

Reducing agent (e.g., Sodium borohydride (NaBH₄), Sodium triacetoxyborohydride (NaBH(OAc)₃), or Trichlorosilane)[6][8]

-

Anhydrous solvent (e.g., Methanol, Dichloromethane, or Toluene)

-

Acid catalyst (optional, e.g., Acetic acid)

Procedure:

-

Imine Formation: In a round-bottom flask, dissolve 4-chlorobenzaldehyde in an appropriate anhydrous solvent. Add an equimolar amount of cyclopentylamine. If necessary, a catalytic amount of acetic acid can be added to facilitate imine formation. The reaction is typically stirred at room temperature.

-

Reduction: Once the imine formation is complete (which can be monitored by techniques like TLC or GC-MS), the reducing agent is added portion-wise to the reaction mixture. The choice of reducing agent can influence the reaction conditions and selectivity. For instance, sodium borohydride is a common and effective choice.[6]

-

Work-up and Purification: After the reduction is complete, the reaction is quenched, and the product is extracted using an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated. The crude product can be purified by column chromatography or distillation to yield pure this compound.

This compound serves as a direct precursor in the synthesis of Pencycuron. The synthesis of N-4-chlorobenzyl-N-cyclopentyl-N'-phenylurea (Pencycuron) is achieved by reacting this compound with phenylisocyanate.[9] Similarly, it can be reacted with phenylisothiocyanate to produce N-4-chlorobenzyl-N-cyclopentyl-N'-phenylthiourea.[10]

Biological Activity and Significance

As the primary amine metabolite of the fungicide Pencycuron, the biological activity of this compound is of considerable interest, particularly in the context of toxicology and environmental science.

Pencycuron itself is a non-systemic fungicide effective against diseases caused by Rhizoctonia solani and Pellicularia spp.[11][12] The metabolism of Pencycuron in various organisms and in the environment leads to the formation of several degradation products, including this compound (Pencycuron-PB-amine).[11]

While comprehensive studies on the specific biological activity of this compound are limited, research on the parent compound, Pencycuron, provides some insights. A study on the genotoxic properties of Pencycuron in human mononuclear white blood cells and human hepatocytes (HepG2) indicated a potential for DNA damage at higher concentrations.[13][14] Although this study focused on the parent compound, the presence and potential activity of its metabolites in biological systems are important considerations for a complete toxicological profile. The main metabolites of Pencycuron in Rhizoctonia solani were identified as hydroxycyclopentyl derivatives, which showed weaker fungicidal activity than the parent compound.[15] Further research is needed to fully elucidate the specific pharmacological and toxicological profile of this compound.

Analytical Methods

The detection and quantification of this compound are crucial for metabolism studies, environmental monitoring, and quality control.

Table 2: Analytical Techniques for the Characterization of this compound

| Technique | Application |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification in complex mixtures. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation (¹H NMR, ¹³C NMR). |

| Infrared (IR) Spectroscopy | Identification of functional groups. |

Spectroscopic data for this compound is available in public databases such as PubChem, which includes 13C NMR and GC-MS data.[1] These analytical methods are essential for confirming the identity and purity of the synthesized compound and for its detection in biological and environmental samples.

Logical Relationships in Analysis

The analytical workflow for identifying and characterizing this compound, particularly in a research or quality control setting, follows a logical progression.

References

- 1. This compound | C12H16ClN | CID 834083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. N- (4-chlorobenzyl) Cyclopentan Amine CAS 66063-15-8 - this compound and 66063-15-8 [megawidechem.en.made-in-china.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. Reductive Amination Revisited: Reduction of Aldimines with Trichlorosilane Catalyzed by Dimethylformamide─Functional Group Tolerance, Scope, and Limitations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. prepchem.com [prepchem.com]

- 10. prepchem.com [prepchem.com]

- 11. Pencycuron | C19H21ClN2O | CID 91692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Pencycuron (Ref: NTN 19701) [sitem.herts.ac.uk]

- 13. Interlaboratory evaluation of the genotoxic properties of pencycuron, a commonly used phenylurea fungicide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. jstage.jst.go.jp [jstage.jst.go.jp]

Technical Guide: N-[(4-chlorophenyl)methyl]cyclopentanamine

An In-depth Profile for Researchers, Scientists, and Drug Development Professionals

Abstract

N-[(4-chlorophenyl)methyl]cyclopentanamine is a secondary amine featuring a 4-chlorobenzyl group and a cyclopentyl moiety. This document provides a comprehensive technical overview of its chemical and physical properties, a proposed synthetic protocol, and its known applications in chemical synthesis. While direct biological activity data for this specific compound is limited in publicly accessible literature, this guide also discusses the pharmacological context of structurally related N-substituted benzylamine derivatives to inform potential areas of future investigation. All quantitative data is presented in structured tables, and key workflows are visualized using diagrams.

Chemical and Physical Properties

N-[(4-chlorophenyl)methyl]cyclopentanamine is a colorless to light yellow liquid at room temperature. Its properties are summarized below, including experimental data for the free base and computed data for its hydrochloride salt.

Physicochemical Data

The known physical and chemical properties of the free base form of N-[(4-chlorophenyl)methyl]cyclopentanamine are presented in Table 1.

Table 1: Physicochemical Properties of N-[(4-chlorophenyl)methyl]cyclopentanamine

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆ClN | --INVALID-LINK--[1] |

| Molecular Weight | 209.72 g/mol | --INVALID-LINK--[1] |

| Boiling Point | 301.8 °C at 760 mmHg | --INVALID-LINK--[2] |

| Density | 1.1 g/cm³ | --INVALID-LINK--[2] |

| Flash Point | 136.3 °C | --INVALID-LINK--[2] |

| Appearance | Liquid | --INVALID-LINK--[3] |

| Storage Temperature | 2-8 °C, protect from light | --INVALID-LINK--[1] |

Computed Properties (Hydrochloride Salt)

Computed physicochemical properties for the hydrochloride salt, N-[(4-chlorophenyl)methyl]cyclopentanamine hydrochloride (PubChem CID: 11948816), are provided in Table 2. These values are algorithmically generated and have not been experimentally verified.

Table 2: Computed Properties for N-[(4-chlorophenyl)methyl]cyclopentanamine Hydrochloride

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₇Cl₂N | --INVALID-LINK--[4] |

| Molecular Weight | 246.17 g/mol | --INVALID-LINK--[4] |

| Topological Polar Surface Area | 12 Ų | --INVALID-LINK--[4] |

| Heavy Atom Count | 15 | --INVALID-LINK--[4] |

| Hydrogen Bond Donor Count | 2 | --INVALID-LINK--[4] |

| Hydrogen Bond Acceptor Count | 1 | --INVALID-LINK--[4] |

| Rotatable Bond Count | 3 | --INVALID-LINK--[4] |

Synthesis and Application

Proposed Synthetic Protocol: Reductive Amination

While a specific, detailed experimental protocol from the primary literature for the synthesis of N-[(4-chlorophenyl)methyl]cyclopentanamine was not identified, the most logical and widely used method for its preparation is the reductive amination of 4-chlorobenzaldehyde with cyclopentylamine. This reaction proceeds in two main stages: the formation of an intermediate imine followed by its reduction to the final secondary amine.

Overall Reaction: 4-chlorobenzaldehyde + cyclopentylamine → N-[(4-chlorophenyl)methyl]cyclopentanamine

The workflow for this proposed synthesis is illustrated in the diagram below.

Detailed Methodology (Proposed):

-

Imine Formation: To a solution of 4-chlorobenzaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane, cyclopentylamine (1.0-1.2 eq) is added. A catalytic amount of a weak acid, like acetic acid, can be added to facilitate the condensation reaction. The mixture is stirred at room temperature. The reaction progress can be monitored by techniques such as TLC or GC-MS to observe the consumption of the aldehyde and the formation of the N-(4-chlorobenzyl)cyclopentan-1-imine intermediate.

-

Reduction: Once imine formation is complete, a reducing agent is added portion-wise to the reaction mixture, typically at a reduced temperature (e.g., 0 °C) to control the reaction rate. Sodium borohydride (NaBH₄) is a common and effective choice. Alternatively, sodium cyanoborohydride (NaBH₃CN) can be used as it is more selective for the imine over any remaining aldehyde. The reaction is allowed to warm to room temperature and stirred until the imine is fully consumed.

-

Workup and Purification: The reaction is quenched by the slow addition of water. The solvent is then removed under reduced pressure. The resulting residue is partitioned between an organic solvent (e.g., ethyl acetate) and a basic aqueous solution (e.g., saturated NaHCO₃). The organic layer is separated, washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated. The crude product can then be purified by vacuum distillation or silica gel column chromatography to yield the pure N-[(4-chlorophenyl)methyl]cyclopentanamine.

Application in γ-Lactam Synthesis

N-[(4-chlorophenyl)methyl]cyclopentanamine has been cited as a useful reagent in the preparation of γ-lactams.[] Specifically, it serves as a precursor for α-diazoacetamides, which then undergo intramolecular C-H insertion reactions.

The general workflow is depicted below.

Experimental Protocol (General, based on Fujii et al., 2020):

-

Synthesis of α-Diazoacetamide: N-[(4-chlorophenyl)methyl]cyclopentanamine is reacted with a diazoacetylating agent (such as diazoacetyl chloride or a related activated diazoacetic acid derivative) in the presence of a base to form the corresponding N-(4-chlorobenzyl)-N-cyclopentyl-2-diazoacetamide.

-

Catalytic C-H Insertion: The purified α-diazoacetamide intermediate is then subjected to a ruthenium-catalyzed intramolecular C-H insertion reaction. The study by Fujii et al. specifically mentions the use of a Ru(II)-Pheox complex as the catalyst.[6] This reaction typically proceeds under mild conditions and leads to the regioselective formation of the γ-lactam ring system.

Biological Activity Context

As of this writing, there is no specific, quantitative biological data (e.g., IC₅₀, MIC, LD₅₀) available in the public domain for N-[(4-chlorophenyl)methyl]cyclopentanamine itself. However, the biological activities of its core structural components—N-substituted benzylamines and cyclopentanamine derivatives—have been explored, providing a basis for potential future research.

Table 3: Summary of Biological Activities of Related Compound Classes

| Compound Class | Observed Biological Activities | Example References |

| N-Substituted Benzylamines | - Antimicrobial: Certain derivatives show activity against Gram-positive and Gram-negative bacteria.[7] - Anticancer: Platinum(IV) complexes with benzylamine derivatives have shown in vitro activity against cancer cell lines. --INVALID-LINK-- - Enzyme Inhibition: Some derivatives are potent inhibitors of enzymes like 17β-hydroxysteroid dehydrogenase.[8] | Kumar et al., Bioorg. Med. Chem. Lett., 2010.[7] Khan et al., Dalton Trans., 2013. Vicker et al., J. Med. Chem., 2006.[8] |

| Cyclopentanamine Derivatives | - Sympathomimetic/Vasoconstrictor: The parent compound, cyclopentamine, acts as a releasing agent for catecholamines. --INVALID-LINK-- - Antiviral/Antiparkinsonian: The related adamantanamine (a rigid bicyclic amine) class includes drugs like amantadine and memantine. --INVALID-LINK--[9] | Smolecule Product Information. K. Gerzon et al., J. Med. Chem., 1963.[9] |

Discussion:

The presence of the 4-chlorobenzyl moiety is common in compounds with antimicrobial activity. The chlorine atom can influence lipophilicity and electronic properties, which are critical for interactions with biological targets. Similarly, various N-substituted benzylamines have been investigated as scaffolds for enzyme inhibitors and other pharmacologically active agents.

The cyclopentanamine portion provides a distinct lipophilic and conformational profile compared to simpler alkylamines. Some structurally related cycloalkylamines, such as arylcyclohexylamines (e.g., ketamine, phencyclidine), are well-known for their activity on the central nervous system, particularly as N-methyl-D-aspartate (NMDA) receptor antagonists.

It is crucial to emphasize that these are general activities of related structural classes. The specific combination of the 4-chlorobenzyl group and the cyclopentyl group in the title compound will result in a unique pharmacological profile that can only be determined through direct experimental evaluation.

Conclusion

N-[(4-chlorophenyl)methyl]cyclopentanamine is a readily synthesizable secondary amine with established utility as a chemical intermediate, particularly in the construction of α-diazoacetamides for the synthesis of γ-lactams. While its physicochemical properties are partially documented, a significant opportunity exists for further characterization. The primary knowledge gap remains in the area of biological activity. Based on the known pharmacology of related N-benzylamine and cycloalkylamine structures, future research into the antimicrobial, anticancer, or CNS activity of this compound and its derivatives could be a fruitful avenue of investigation for drug discovery and development professionals.

References

- 1. musechem.com [musechem.com]

- 2. Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. organicreactions.org [organicreactions.org]

- 4. N-[(4-Chlorophenyl)methyl]cyclopentanamine hydrochloride | C12H17Cl2N | CID 11948816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and antibacterial activity of benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N-[(4-Chlorophenyl)methyl]cyclopentanamine 1g | teragenomics [gene.genprice.com]

An In-depth Technical Guide to 4-Chloro-N-cyclopentylbenzylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of 4-Chloro-N-cyclopentylbenzylamine. It is intended to serve as a core resource for researchers, scientists, and professionals in drug development and agrochemical research. This document details experimental protocols for its synthesis, presents key analytical data in structured tables, and includes visualizations of relevant chemical pathways and workflows. This compound, also known as Pencycuron-PB-amine, is recognized as a principal metabolite of the fungicide Pencycuron, highlighting its relevance in environmental and toxicological studies.

Molecular Structure and Chemical Properties

This compound is a secondary amine characterized by a 4-chlorobenzyl group and a cyclopentyl group attached to a nitrogen atom. Its structural details and key chemical identifiers are summarized below.

| Property | Value | Source |

| IUPAC Name | N-[(4-chlorophenyl)methyl]cyclopentanamine | [1] |

| Synonyms | This compound, N-(4-chlorobenzyl)cyclopentanamine, Pencycuron-PB-amine | [1] |

| CAS Number | 66063-15-8 | [1] |

| Molecular Formula | C₁₂H₁₆ClN | [2] |

| Molecular Weight | 209.72 g/mol | [2] |

| Appearance | Colorless liquid | [3] |

| SMILES | C1CCC(C1)NCC2=CC=C(C=C2)Cl | [1] |

| InChI | InChI=1S/C12H16ClN/c13-11-7-5-10(6-8-11)9-14-12-3-1-2-4-12/h5-8,12,14H,1-4,9H2 | [2] |

Synthesis of this compound

The primary synthetic route to this compound is through the reductive amination of 4-chlorobenzaldehyde with cyclopentylamine. This common and versatile method involves the formation of an intermediate imine, which is then reduced to the final secondary amine product.[4][5]

Experimental Protocol: Reductive Amination

This protocol is a representative procedure based on established methods for reductive amination.[4][5][6][7]

Materials:

-

4-chlorobenzaldehyde

-

Cyclopentylamine

-

Sodium borohydride (NaBH₄)

-

Methanol (or Ethanol)

-

Dichloromethane (or Ethyl Acetate)

-

Anhydrous Magnesium Sulfate (or Sodium Sulfate)

-

Hydrochloric Acid (1 M)

-

Sodium Bicarbonate (saturated aqueous solution)

Procedure:

-

In a round-bottom flask, dissolve 4-chlorobenzaldehyde (1 equivalent) in methanol.

-

Add cyclopentylamine (1.1 equivalents) to the solution at room temperature and stir for 1-2 hours to facilitate the formation of the imine intermediate.

-

Cool the reaction mixture in an ice bath.

-

Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 3-4 hours.

-

Quench the reaction by the slow addition of 1 M hydrochloric acid until the effervescence ceases.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Add dichloromethane to the residue and transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by column chromatography on silica gel if necessary.

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H and 13C NMR spectra provide detailed information about the molecular framework.

1H NMR:

-

Aromatic Protons: Signals corresponding to the protons on the 4-chlorophenyl ring.

-

Benzyl Protons: A singlet for the two protons of the methylene bridge (-CH₂-).

-

Cyclopentyl Protons: Signals for the methine proton attached to the nitrogen and the methylene protons of the cyclopentyl ring.

13C NMR:

-

The spectrum will show distinct signals for each carbon environment, including the substituted aromatic carbons, the benzylic carbon, and the carbons of the cyclopentyl ring.[8][9][10]

| Carbon Environment | Approximate Chemical Shift (ppm) |

| C=O (Ketone/Aldehyde) | 190-215 |

| C=O (Acid/Ester/Amide) | 160-185 |

| Aromatic/Alkene C | 110-160 |

| C≡C | 65-90 |

| C-O | 50-90 |

| C-N | 30-60 |

| Alkyl C | 5-45 |

| Note: This is a general reference table for 13C NMR chemical shifts.[9][11] |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M+): Expected at m/z 209 (for ³⁵Cl) and 211 (for ³⁷Cl) with an approximate 3:1 intensity ratio, confirming the presence of one chlorine atom.

-

Major Fragments: Common fragmentation pathways for N-benzylamines include cleavage at the benzylic C-N bond, leading to the formation of a tropylium ion or related fragments, and fragmentation of the cyclopentyl ring.[12][13][14][15]

| m/z | Possible Fragment |

| 209/211 | [M]⁺ |

| 125/127 | [ClC₆H₄CH₂]⁺ |

| 84 | [C₅H₉NH]⁺ |

| 69 | [C₅H₉]⁺ |

| Note: This table represents predicted major fragments based on typical fragmentation patterns.[12][15] |

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.

| Wavenumber (cm⁻¹) | Vibration |

| 3300-3500 | N-H stretch (secondary amine) |

| 3000-3100 | Aromatic C-H stretch |

| 2850-2960 | Aliphatic C-H stretch |

| 1450-1600 | C=C stretch (aromatic ring) |

| 1090-1120 | C-N stretch |

| 1015 | C-Cl stretch |

Biological and Toxicological Context

This compound is a known environmental transformation product of the fungicide Pencycuron.[16] Pencycuron acts by inhibiting mitosis and cell division in fungi.[17] As a metabolite, the biological activity and toxicological profile of this compound are of significant interest in environmental science and food safety. Studies have indicated its potential for toxicity in humans and aquatic organisms.[18]

Applications in Research and Development

Given its structural similarity to compounds with known biological activities, this compound and its derivatives are of interest in several areas:

-

Agrochemical Research: As a metabolite of a known fungicide, it serves as a reference standard in residue analysis and environmental fate studies.[18] There is also potential for the development of new fungicidal candidates based on this scaffold.

-

Drug Discovery: The N-benzylcyclopentylamine moiety is a feature in various compounds explored for their pharmacological properties. Further derivatization could lead to the discovery of novel therapeutic agents.

-

Organic Synthesis: It can be used as a building block in the synthesis of more complex molecules, such as γ-lactams.[19]

Conclusion

This compound is a molecule of interest at the intersection of synthetic chemistry, agrochemical science, and toxicology. This guide provides a foundational understanding of its structure, synthesis, and properties, intended to facilitate further research and development in these fields. The detailed protocols and compiled data serve as a practical resource for laboratory work, while the contextual information highlights the broader scientific relevance of this compound.

References

- 1. This compound | C12H16ClN | CID 834083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [precision.fda.gov]

- 3. mdpi.com [mdpi.com]

- 4. gctlc.org [gctlc.org]

- 5. researchgate.net [researchgate.net]

- 6. ERIC - EJ1069032 - Solvent-Free Reductive Amination: An Organic Chemistry Experiment, Journal of Chemical Education, 2015-Jul [eric.ed.gov]

- 7. Reductive Amination: A Remarkable Experiment for the Organic Laboratory | Semantic Scholar [semanticscholar.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 15. mass spectrum of cyclopentane fragmentation pattern of m/z m/e ions for analysis and identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. Pencycuron | C19H21ClN2O | CID 91692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Pencycuron (Ref: NTN 19701) [sitem.herts.ac.uk]

- 18. hpc-standards.com [hpc-standards.com]

- 19. Pencycuron-PB-amine CAS:66063-15-8 EC:266-097-9 [cpachem.com]

An In-depth Technical Guide on 4-Chloro-N-cyclopentylbenzylamine: A Metabolite of the Fungicide Pencycuron

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-N-cyclopentylbenzylamine, also known as Pencycuron-PB-amine, is an organic compound identified as a primary environmental transformation product and metabolite of the phenylurea fungicide, pencycuron.[1][2] While the core request concerns the mechanism of action of this compound, it is crucial to note that this compound is not documented as a therapeutic agent or a drug candidate in scientific literature. Its biological significance is almost exclusively discussed in the context of the activity and metabolism of its parent compound, pencycuron. Therefore, this guide provides a comprehensive overview of the mechanism of action of pencycuron and the available toxicological information for its metabolite, this compound.

The Parent Compound: Pencycuron's Mechanism of Action

Pencycuron is a non-systemic fungicide with protective action, primarily used to control diseases caused by Rhizoctonia solani and Pellicularia spp. in crops like rice and potatoes.[3][4] Its mode of action is the inhibition of fungal mitosis and cell division.[3][5] This is achieved by disrupting the assembly of β-tubulin, a critical component of the microtubules that form the mitotic spindle during cell division.[5][6] This targeted action against fungal cellular processes effectively impedes the growth of fungal mycelia.[5][6] Studies have indicated that pencycuron itself is the ultimate active substance, with its metabolites showing weaker fungicidal activity.[7]

This compound: The Metabolite

This compound is formed through the metabolism of pencycuron. The transformation involves the cleavage of the urea linkage in the pencycuron molecule.

Below is a diagram illustrating the metabolic transformation of pencycuron to this compound.

Biological Activity and Toxicology of this compound

There is a lack of specific studies on the pharmacological mechanism of action of this compound. However, toxicological data is available, indicating that the compound is biologically active. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard classifications for this compound.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | Harmful if swallowed |

| Acute Toxicity, Dermal | Category 1 | Toxic in contact with skin |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation |

| Acute Toxicity, Inhalation | Category 2 | Toxic if inhaled |

| Hazardous to the aquatic environment, acute hazard | Category 1 | Very toxic to aquatic life |

Table 1: GHS Hazard Classification for this compound.[2]

Hypothetical Experimental Protocol: In Vitro Cytotoxicity Assay

As there are no specific experimental protocols for this compound in the context of drug development, a standard in vitro cytotoxicity assay could be employed to assess its biological activity. The following is a hypothetical protocol.

Objective: To determine the cytotoxic potential of this compound on a human cell line (e.g., HepG2).

Materials:

-

This compound

-

HepG2 cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 1 x 10^4 cells per well and allow them to adhere for 24 hours.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in the culture medium to achieve the desired final concentrations. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 24, 48, and 72 hours.

-

MTT Assay: After the incubation period, add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

The workflow for this hypothetical experiment is depicted below.

Conclusion

References

- 1. Pencycuron | C19H21ClN2O | CID 91692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C12H16ClN | CID 834083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pencycuron (Ref: NTN 19701) [sitem.herts.ac.uk]

- 4. hellocrop.in [hellocrop.in]

- 5. mdpi.com [mdpi.com]

- 6. Fungicides With Contrasting Mode of Action Differentially Affect Hyphal Healing Mechanism in Gigaspora sp. and Rhizophagus irregularis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jstage.jst.go.jp [jstage.jst.go.jp]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on Substituted Benzylamines: Synthesis, Structure-Activity Relationships, and Therapeutic Applications

Substituted benzylamines represent a versatile class of compounds with significant applications in medicinal chemistry and drug discovery. Their structural motif is a key pharmacophore in a wide range of biologically active molecules, targeting various enzymes and receptors. This technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and therapeutic applications of substituted benzylamines, with a focus on recent advancements.

Therapeutic Applications of Substituted Benzylamines

Substituted benzylamines have been investigated for a multitude of therapeutic purposes, owing to their ability to interact with diverse biological targets. Key areas of application include their roles as enzyme inhibitors and receptor modulators.

Monoamine Oxidase (MAO) Inhibitors

Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes that metabolize neurotransmitter and dietary amines.[1] MAO-A inhibitors are primarily used in the treatment of depression and anxiety, while MAO-B inhibitors are employed in managing Parkinson's disease.[1][2] Substituted benzylamines have emerged as a promising scaffold for the development of selective MAO inhibitors.

The selectivity of these inhibitors is often dictated by the substitution pattern on the benzyl ring. For instance, meta-substituted analogues of aminoethyl benzyl ethers generally show high selectivity for MAO-B inhibition, whereas ortho-substitution tends to favor MAO-A inhibition.[3]

17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3) Inhibitors

17β-HSD3 is an enzyme predominantly found in the testes and is involved in the biosynthesis of testosterone.[4][5] Its inhibition is a potential therapeutic strategy for prostate cancer.[4] Aryl benzylamines have been designed and synthesized as potent and selective inhibitors of 17β-HSD3.[4][5] Structure-based drug design, utilizing homology modeling and docking studies, has been instrumental in the discovery of low nanomolar inhibitors.[4][6]

Antifungal Agents

Derivatives of benzylamines have demonstrated significant antifungal activity, particularly against Candida albicans.[7] The introduction of an additional phenyl ring in the side chain of benzylamine antimycotics has led to the identification of highly potent compounds. The antifungal efficacy is strongly influenced by the distance and the nature of the spacer between the two phenyl groups.[7]

Selective Serotonin Reuptake Inhibitors (SSRIs)

Substituted (aryl)benzylamines have been explored as a template for designing structurally novel and synthetically accessible SSRIs.[8] These compounds have shown low nanomolar potency and good selectivity, with favorable pharmacokinetic profiles for rapid onset of action.[8]

Synthesis of Substituted Benzylamines

The synthesis of substituted benzylamines can be achieved through various synthetic routes. A common and versatile method is reductive amination.

General Synthetic Protocol: Reductive Amination

A widely used method for the synthesis of substituted benzylamines involves the reductive amination of a substituted benzaldehyde with a primary or secondary amine.

Experimental Protocol:

-

Imine Formation: A substituted benzaldehyde (1 equivalent) and a primary amine (1-1.2 equivalents) are dissolved in a suitable solvent (e.g., methanol, dichloromethane, or dichloroethane). A catalytic amount of acid (e.g., acetic acid) can be added to facilitate imine formation. The reaction is typically stirred at room temperature for 1-4 hours.

-

Reduction: A reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), is added portion-wise to the reaction mixture. The reaction is then stirred for an additional 2-12 hours at room temperature.

-

Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the desired substituted benzylamine.[6]

A new synthetic route has also been developed starting from 2-nitrobenzyl alcohol for compounds with a substituted central aromatic ring.[6]

Caption: General workflow for the synthesis of substituted benzylamines via reductive amination.

Structure-Activity Relationships (SAR)

The biological activity of substituted benzylamines is highly dependent on the nature and position of substituents on the aromatic rings and the linker connecting them.

SAR of MAO Inhibitors

For aminoethyl substituted benzyl ethers, the position of the substituent on the benzyl ring is critical for selectivity between MAO-A and MAO-B.[3]

-

Meta-substitution: Generally leads to higher potency and selectivity for MAO-B.[3]

-

Ortho-substitution: Is more favorable for MAO-A inhibition.[3]

-

Para-substitution: Often results in lower potency for both isozymes.[3]

SAR of 17β-HSD3 Inhibitors

In the case of aryl benzylamine-based 17β-HSD3 inhibitors, modifications to different parts of the molecule have been explored to establish a comprehensive SAR.[5][6]

-

Central Aromatic Ring: Substitution on this ring can significantly impact inhibitory activity.

-

Benzylamine Linker: Modifications to the CH₂ group of the benzylamine linker can influence potency.[5]

-

N-Acetyl Substitution: The position of the N-acetamide group on the central aromatic ring is crucial for activity.[5]

Caption: Logical relationships in the SAR of substituted benzylamines for different targets.

Quantitative Data on Biological Activity

The following tables summarize the inhibitory activities of selected substituted benzylamines against their respective targets.

Table 1: Inhibitory Activity of Aminoethyl Substituted Benzyl Ethers against MAO-A and MAO-B

| Substituent | Position | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity (MAO-A/MAO-B) |

| H | - | >1000 | 180 | >5.6 |

| 3-F | meta | 650 | 14 | 46 |

| 3-Cl | meta | 400 | 5.5 | 73 |

| 3-Br | meta | 350 | 2.8 | 125 |

| 3-I | meta | 250 | 1.9 | 132 |

| 2-Cl | ortho | 50 | 25 | 2 |

| 4-Cl | para | 800 | 50 | 16 |

Data compiled from literature.[3]

Table 2: Inhibitory Activity of Substituted Aryl Benzylamines against 17β-HSD3

| Compound | R¹ | R² | R³ | IC₅₀ (nM) |

| 1 | H | H | H | 900 |

| 29 | - | - | - | 76 |

| 30 | - | - | - | 74 |

| 32 (S-enantiomer) | - | - | - | 370 |

Data for specific compounds as reported in the literature.[4][6] The structures of compounds 29, 30, and 32 are complex and described in the cited literature.

Signaling Pathways

The therapeutic effects of substituted benzylamines are mediated through their interaction with specific biological pathways.

Modulation of Monoaminergic Neurotransmission

MAO inhibitors increase the synaptic levels of monoamine neurotransmitters (e.g., dopamine, serotonin, norepinephrine) by preventing their degradation. This modulation of neurotransmitter levels is the primary mechanism behind their antidepressant and anti-Parkinsonian effects.

Caption: Simplified signaling pathway showing the effect of MAO inhibitors on neurotransmission.

Conclusion

Substituted benzylamines are a privileged scaffold in medicinal chemistry, offering a versatile platform for the design of potent and selective modulators of various biological targets. The continuous exploration of their SAR and the development of novel synthetic methodologies will undoubtedly lead to the discovery of new therapeutic agents with improved efficacy and safety profiles. This guide provides a foundational understanding for researchers and professionals in the field of drug development to further innovate within this chemical space.

References

- 1. Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and structure-activity relationships of phenyl-substituted benzylamine antimycotics: a novel benzylbenzylamine antifungal agent for systemic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Designing rapid onset selective serotonin re-uptake inhibitors. 2: structure-activity relationships of substituted (aryl)benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Chloro-N-cyclopentylbenzylamine: Discovery, Synthesis, and Biological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-N-cyclopentylbenzylamine (CAS No. 66063-15-8), a molecule of interest primarily within the context of agrochemical research. The document details its discovery as a metabolite of the fungicide Pencycuron, its physicochemical properties, a representative synthetic protocol, and its known biological implications. The information is presented to serve as a foundational resource for researchers in environmental science, toxicology, and synthetic chemistry.

Discovery and History

The history of this compound is intrinsically linked to the study of the phenylurea fungicide Pencycuron. It was first identified as a metabolic and environmental transformation product of Pencycuron, where it is commonly referred to as Pencycuron-PB-amine.[1]

A pivotal study in the characterization of Pencycuron's metabolic fate was conducted by Ueyama and colleagues in 1982, published in the Journal of Agricultural and Food Chemistry. This research investigated the metabolism of Pencycuron in rabbits and likely represents the initial scientific documentation of this compound as a metabolite.[2] Since its initial identification, it has been recognized as a relevant analyte in residue analysis for monitoring the environmental footprint of Pencycuron.[3]

Physicochemical and Toxicological Properties

This compound is a chlorinated aromatic amine.[4] Its structural features, including a chlorinated benzene ring and a cyclopentyl group, contribute to its physicochemical and toxicological profile.[4] The presence of the amine group imparts basic properties, while the chlorobenzyl and cyclopentyl moieties confer hydrophobicity.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆ClN | [1][5] |

| Molecular Weight | 209.72 g/mol | [1][5] |

| CAS Number | 66063-15-8 | [5] |

| IUPAC Name | N-[(4-chlorophenyl)methyl]cyclopentanamine | [1] |

| Synonyms | Pencycuron-PB-amine, N-(4-Chlorobenzyl)cyclopentanamine | [1] |

| Physical Form | Liquid | [5] |

| Purity | Typically ≥98% | [5] |

| Storage Temperature | 4 °C | [6] |

Table 2: Toxicological Information for this compound

| Hazard Statement | GHS Classification | Source |

| Harmful if swallowed | Acute toxicity, oral (Category 4) | [7] |

| Toxic in contact with skin | Acute toxicity, dermal (Category 3) | [7] |

| Causes skin irritation | Skin corrosion/irritation (Category 2) | [7] |

| Toxic if inhaled | Acute toxicity, inhalation (Category 3) | [7] |

| Very toxic to aquatic life | Hazardous to the aquatic environment, acute hazard (Category 1) | [7] |

| Very toxic to aquatic life with long lasting effects | Hazardous to the aquatic environment, long-term hazard (Category 1) | [7] |

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through reductive amination. This method involves the reaction of a carbonyl compound with an amine to form an imine, which is then reduced to the target amine. In the case of this compound, this involves the reaction of 4-chlorobenzaldehyde with cyclopentylamine.

Representative Experimental Protocol: Reductive Amination

The following is a representative protocol for the synthesis of this compound based on established reductive amination procedures.

Materials:

-

4-Chlorobenzaldehyde

-

Cyclopentylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Glacial acetic acid (optional, as a catalyst)

Procedure:

-

Reaction Setup: To a solution of 4-chlorobenzaldehyde (1 equivalent) in dichloromethane (DCM) is added cyclopentylamine (1.1 equivalents). If desired, a catalytic amount of glacial acetic acid can be added. The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.

-

Reduction: Sodium triacetoxyborohydride (1.5 equivalents) is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

-

Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with DCM (3 x volume). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Biological Activity and Signaling Pathways

As a metabolite of the fungicide Pencycuron, the primary biological context of this compound is in environmental and toxicological studies of the parent compound. There is limited publicly available information regarding the specific biological activity, mechanism of action, or signaling pathways directly modulated by this compound itself.

The toxicity profile of the parent compound, Pencycuron, has been studied, and it has been shown to have the potential for genotoxicity at high concentrations in in vitro studies.[8][9] However, it is crucial to note that the toxicological properties of a metabolite can differ significantly from the parent compound. Further research is needed to elucidate the specific biological effects of this compound.

Mandatory Visualizations

Metabolic Pathway of Pencycuron

The following diagram illustrates the metabolic transformation of Pencycuron to its metabolite, this compound (Pencycuron-PB-amine).

Caption: Metabolic conversion of Pencycuron to this compound.

Experimental Workflow for Synthesis

The diagram below outlines the key steps in the synthesis of this compound via reductive amination.

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. This compound | C12H16ClN | CID 834083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Use of ion cluster analysis in a metabolic study of pencycuron, a phenylurea fungicide, in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. hpc-standards.com [hpc-standards.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. cymitquimica.com [cymitquimica.com]

- 6. pdqscientific.com [pdqscientific.com]

- 7. hpc-standards.com [hpc-standards.com]

- 8. Interlaboratory evaluation of the genotoxic properties of pencycuron, a commonly used phenylurea fungicide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

In-Depth Technical Guide: Known Analogs and Derivatives of 4-Chloro-N-cyclopentylbenzylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known analogs and derivatives of 4-Chloro-N-cyclopentylbenzylamine, with a focus on their synthesis, biological activities, and structure-activity relationships (SAR). This document is intended to serve as a valuable resource for researchers and scientists involved in the exploration of novel therapeutics, particularly in the fields of neurology and oncology.

Core Compound and Rationale for Derivatization

This compound serves as a key structural scaffold for the development of novel bioactive molecules. The rationale for its derivatization lies in the potential to modulate its physicochemical and pharmacological properties by introducing various substituents on the benzyl ring, the cyclopentyl moiety, and the secondary amine. These modifications can significantly impact the compound's affinity and selectivity for biological targets, as well as its absorption, distribution, metabolism, and excretion (ADME) profile.

Synthesis of Analogs and Derivatives

The primary synthetic route for preparing this compound and its analogs is through reductive amination . This versatile method involves the reaction of a substituted benzaldehyde with cyclopentylamine (or its derivatives) in the presence of a reducing agent.

General Experimental Protocol: Reductive Amination

A common procedure for the synthesis of N-substituted benzylamines is as follows:

-

Imine Formation: An appropriately substituted benzaldehyde (1 equivalent) and a primary amine (1-1.2 equivalents) are dissolved in a suitable solvent, such as methanol, ethanol, or dichloromethane. The reaction mixture is stirred at room temperature to facilitate the formation of the corresponding imine intermediate. The progress of this step can be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).

-

Reduction: Once imine formation is complete, a reducing agent is added to the reaction mixture. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanobohydride (NaBH₃CN), and hydrogen gas with a metal catalyst (e.g., Palladium on carbon). The reaction is typically stirred at room temperature until the imine is fully reduced to the desired secondary amine.

-

Work-up and Purification: The reaction is quenched by the addition of water or a mild acid. The product is then extracted into an organic solvent, washed, dried, and concentrated under reduced pressure. The crude product is purified using techniques such as column chromatography or crystallization to yield the pure analog or derivative.

Biological Activities and Structure-Activity Relationships (SAR)

Research into the derivatives of this compound has revealed potential applications in two primary therapeutic areas: oncology and neurology, specifically as modulators of dopamine receptors.

Anticancer Activity

A series of N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides, which incorporate the 4-chlorobenzyl moiety, have been synthesized and evaluated for their antitumor activity. These compounds have demonstrated potent cytotoxic effects against various human cancer cell lines.

Table 1: In Vitro Cytotoxicity of N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazide Analogs

| Compound | R (Substitution on Benzylidene) | SW620 (Colon Cancer) IC₅₀ (µM) | PC-3 (Prostate Cancer) IC₅₀ (µM) | NCI-H23 (Lung Cancer) IC₅₀ (µM) |

| 4a | H | >50 | >50 | >50 |

| 4b | 2-Cl | 1.25 | 1.58 | 2.11 |

| 4d | 4-Cl | 0.011 | 0.008 | 0.009 |

| 4f | 4-NO₂ | 0.001 | 0.001 | 0.002 |

| 4g | 2-OH | 0.83 | 0.56 | 0.67 |

Data extracted from a study on novel indol-3-carbohydrazides.

-

Substitution on the Benzylidene Ring: The nature and position of the substituent on the benzylidene ring significantly influence the cytotoxic activity.

-

Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups, such as 4-chloro (in compound 4d ) and 4-nitro (in compound 4f ), at the para position of the benzylidene ring leads to a dramatic increase in potency.

-

Hydroxyl Group: A hydroxyl group at the ortho position (compound 4g ) also confers potent cytotoxicity.

-

Unsubstituted Analog: The unsubstituted analog (4a ) is inactive, highlighting the importance of substitution on this part of the molecule.

Some of these potent analogs, such as compounds 4b and 4f , have been shown to activate caspases, key enzymes involved in the apoptotic pathway. This suggests that their anticancer effect is, at least in part, mediated by the induction of programmed cell death in cancer cells.

Dopamine Receptor Modulation

Derivatives of N-substituted benzylamines and related structures have been investigated as ligands for dopamine receptors, particularly the D2-like family (D2, D3, and D4). These receptors are important targets for the treatment of various neurological and psychiatric disorders, including schizophrenia and Parkinson's disease.

Studies on related 2-(4-chloro-3-hydroxyphenyl)ethylamine derivatives have shown that N-alkylation can significantly enhance affinity and selectivity for the D2 receptor subtype.

Table 2: Dopamine Receptor Affinity of 2-(4-chloro-3-hydroxyphenyl)ethylamine Derivatives

| Compound | N-Substitution | D1 Receptor Affinity (Ki, nM) | D2 Receptor Affinity (Ki, nM) |

| Dopamine | - | 250 | 150 |

| Amine 4 | H | 1800 | 1700 |

| 18a | N,N-di-n-propyl | 3500 | 800 |

| 18b | N-n-propyl, N-phenethyl | 4000 | 42 |

| 18d | N-n-propyl, N-(4-hydroxyphenethyl) | 5000 | 25 |

Data adapted from a study on dopamine receptor ligands.

-

N-Substitution: Introduction of alkyl and arylalkyl groups on the nitrogen atom is crucial for high affinity and selectivity for the D2 receptor.

-

Lipophilic Substituents: The presence of lipophilic groups, such as n-propyl and phenethyl, on the amine nitrogen generally increases D2 receptor affinity. This suggests an interaction with a lipophilic pocket on the receptor.

-

Para-Hydroxyl Group: A hydroxyl group on the N-phenethyl substituent (compound 18d ) further enhances D2 receptor affinity.

Signaling Pathways

Given the interaction of this compound analogs with dopamine receptors, it is pertinent to understand the downstream signaling pathways. Dopamine receptors are G-protein coupled receptors (GPCRs). The D2-like receptors, including the D4 receptor, are typically coupled to the Gαi subunit of the G-protein complex.

Dopamine D4 Receptor Signaling Pathway

Upon binding of an antagonist to the D4 receptor, the inhibitory signal on adenylyl cyclase is blocked. This leads to an increase in the intracellular concentration of cyclic AMP (camp).

Caption: Dopamine D4 receptor antagonist signaling pathway.

Experimental Workflows

Synthesis and Biological Evaluation Workflow

The general workflow for the development and testing of novel analogs of this compound is outlined below.

Caption: General workflow for drug discovery and development.

Conclusion

The analogs and derivatives of this compound represent a promising area of research with potential applications in both oncology and neuroscience. The structure-activity relationships identified to date provide a solid foundation for the rational design of more potent and selective compounds. Further exploration of this chemical space, guided by the experimental and computational approaches outlined in this guide, is warranted to unlock the full therapeutic potential of this versatile scaffold. Researchers are encouraged to investigate a wider range of substitutions on both the aromatic and cycloalkyl rings to further probe the SAR and to explore a broader spectrum of biological targets.

Methodological & Application

Application Notes and Protocols for 4-Chloro-N-cyclopentylbenzylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-N-cyclopentylbenzylamine is a secondary amine with potential applications as a synthetic intermediate in medicinal chemistry and materials science. Its structural motif, featuring a substituted benzyl group appended to a cyclopentylamine, is found in various biologically active compounds. These application notes provide a comprehensive overview of its chemical properties, a detailed protocol for its synthesis via reductive amination, and a discussion of its potential, though currently uncharacterized, biological relevance. Due to the limited availability of specific biological data for this compound, this document also presents a generalized framework for its initial biological characterization based on the activities of structurally related molecules.

Chemical Properties and Data

This compound is a chlorinated organic compound.[1][2] The presence of a chlorine atom and a cyclopentyl group influences its physicochemical properties, such as lipophilicity and basicity, which are critical for its potential applications in drug discovery.[1]

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆ClN | [1][2] |

| Molecular Weight | 209.72 g/mol | [2] |

| IUPAC Name | N-[(4-chlorophenyl)methyl]cyclopentanamine | [1] |

| SMILES | C1CCC(C1)NCC2=CC=C(C=C2)Cl | [1] |

| CAS Number | 66063-15-8 | [1] |

| Appearance | Liquid (predicted) | |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. |

Experimental Protocols

Synthesis of this compound via Reductive Amination

This protocol describes the synthesis of this compound from 4-chlorobenzaldehyde and cyclopentylamine using sodium triacetoxyborohydride as the reducing agent. This method is a widely used and efficient procedure for the formation of C-N bonds.

Materials:

-

4-chlorobenzaldehyde

-

Cyclopentylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Acetic acid (glacial)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Argon or nitrogen gas inlet

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

To a stirred solution of 4-chlorobenzaldehyde (1.0 eq) in 1,2-dichloroethane (DCE) or dichloromethane (DCM) (0.2 M) at room temperature, add cyclopentylamine (1.1 eq).

-

After stirring for 20-30 minutes, add sodium triacetoxyborohydride (1.5 eq) in one portion.

-

The reaction mixture is stirred at room temperature under an inert atmosphere (argon or nitrogen) for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.

-

The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product, this compound.

-

The structure and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

DOT Diagram of the Synthesis Workflow:

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Potential Applications and Biological Context (Hypothetical)

While no specific biological data for this compound is currently available in the public domain, its structural components suggest potential areas of investigation. The N-benzylcyclopentylamine scaffold is present in molecules with a range of biological activities.

Hypothetical Signaling Pathway Involvement:

Based on the activities of structurally analogous N-benzyl amine derivatives, which have been shown to interact with various receptors and enzymes, a hypothetical signaling pathway is presented below for initial screening purposes. For instance, some N-substituted benzylamines exhibit inhibitory activity against monoamine oxidases (MAOs) or interact with G-protein coupled receptors (GPCRs).

DOT Diagram of a Hypothetical Signaling Pathway:

Caption: A generalized signaling cascade that could be investigated for this compound.

Proposed Initial Biological Screening Protocol

Given the absence of specific data, a primary biological screening cascade is proposed to elucidate the potential therapeutic relevance of this compound.

Protocol: General Cell Viability Assay (MTT Assay)

This protocol provides a method to assess the cytotoxic effects of this compound on a cancer cell line (e.g., HeLa, MCF-7).

Materials:

-

This compound (dissolved in DMSO to create a stock solution)

-

Human cancer cell line (e.g., HeLa)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium from the DMSO stock solution. The final DMSO concentration in the wells should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.

-